

Structural Analysis of PF-00356231 Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: PF-00356231 hydrochloride

Cat. No.: B2911479

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed structural analysis of **PF-00356231 hydrochloride**, a potent inhibitor of matrix metalloproteinases (MMPs), particularly MMP-12 and MMP-13. The document consolidates crystallographic data, spectroscopic analysis, and a proposed synthetic pathway to offer a comprehensive overview for researchers, scientists, and drug development professionals. All quantitative data is presented in structured tables, and key experimental protocols are detailed. Visual diagrams generated using Graphviz are included to illustrate signaling pathways and experimental workflows.

Introduction

PF-00356231 is a non-peptidic, non-zinc chelating inhibitor of several matrix metalloproteinases, a family of enzymes implicated in various physiological and pathological processes, including tissue remodeling, inflammation, and cancer metastasis. Its hydrochloride salt form is often utilized for pharmaceutical development. Understanding the detailed molecular structure of **PF-00356231 hydrochloride** is crucial for elucidating its mechanism of action, optimizing its inhibitory activity, and guiding further drug design efforts. This guide aims to provide an in-depth technical overview of its structural characteristics.

Chemical and Physical Properties



The fundamental chemical and physical properties of PF-00356231 and its hydrochloride salt are summarized in the table below.

Property	Value	Source
IUPAC Name	(3R)-3-phenyl-3-[[4-(4-pyridin- 4-ylphenyl)thiophene-2- carbonyl]amino]propanoic acid hydrochloride	PubChem
Chemical Formula	C25H21CIN2O3S	Proteintech
Molecular Weight	464.96 g/mol	Proteintech
SMILES	C1=CC=C(C=C1)INVALID- LINK NC(=O)C2=CC(=CS2)C3=CC =C(C=C3)C4=CC=NC=C4.CI	PubChem
CAS Number	820223-77-6 (hydrochloride)	Proteintech

Crystallographic Analysis

The three-dimensional structure of PF-00356231 in complex with the catalytic domain of human macrophage elastase (MMP-12) has been determined by X-ray diffraction. The details of this crystallographic analysis are available through the Protein Data Bank (PDB) under the accession code 1UTZ.

Experimental Protocol: X-ray Diffraction

The crystal structure of the MMP-12 catalytic domain in complex with PF-00356231 was determined using the X-ray diffraction method. A summary of the experimental protocol is provided below.

- Protein Expression and Purification: The catalytic domain of human MMP-12 (residues 106-268) was expressed and purified.
- Crystallization: The purified MMP-12 was co-crystallized with PF-00356231. The crystallization was likely performed using the vapor diffusion method, where a solution of the



protein-inhibitor complex is allowed to equilibrate with a reservoir solution containing a precipitant, leading to the formation of crystals.

- Data Collection: A single crystal was mounted and exposed to a monochromatic X-ray beam.
 Diffraction data were collected on an image plate detector.
- Data Processing: The diffraction images were processed to determine the unit cell dimensions, space group, and the intensities of the reflections.
- Structure Solution and Refinement: The structure was solved using molecular replacement, with a known structure of MMP-12 as a search model. The initial model was then refined against the experimental data to improve the fit and atomic coordinates.

Crystallographic Data

The key parameters from the X-ray diffraction experiment for PDB entry 1UTZ are summarized in the table below.

Parameter	Value
PDB ID	1UTZ
Resolution	2.50 Å
Space Group	P 6 ₃ 2 2
Unit Cell Dimensions (a, b, c)	123.22 Å, 123.22 Å, 168.20 Å
Unit Cell Angles (α, β, γ)	90°, 90°, 120°
R-value (work)	0.224
R-free	0.245

Spectroscopic Analysis

While specific experimental spectra for **PF-00356231 hydrochloride** are not readily available in the public domain, this section outlines the expected spectroscopic characteristics based on its chemical structure and provides general experimental protocols.



Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features:

- Aromatic Protons: Multiple signals in the range of 7.0-8.5 ppm corresponding to the protons
 of the phenyl, pyridinyl, and thiophene rings.
- Aliphatic Protons: Signals for the methine and methylene protons of the propanoic acid backbone would appear further upfield. The benzylic proton would likely be a multiplet.
- Amide and Carboxylic Acid Protons: A broad singlet for the amide proton (N-H) and a very broad singlet for the carboxylic acid proton (O-H), both of which are exchangeable with D₂O.

Expected ¹³C NMR Spectral Features:

- Carbonyl Carbons: Resonances for the amide and carboxylic acid carbonyl carbons would be observed in the downfield region (160-180 ppm).
- Aromatic Carbons: A series of signals in the aromatic region (110-150 ppm).
- Aliphatic Carbons: Signals for the aliphatic carbons of the propanoic acid moiety would be found in the upfield region of the spectrum.

General Experimental Protocol for NMR Spectroscopy:

- Sample Preparation: A few milligrams of **PF-00356231 hydrochloride** are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
- Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Expected Mass Spectrum:



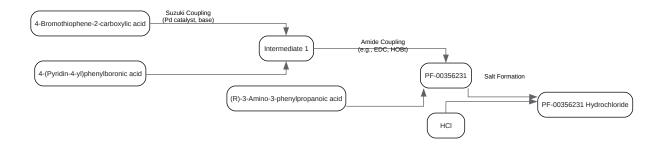
- Electrospray Ionization (ESI-MS): In positive ion mode, the expected protonated molecule
 [M+H]⁺ would have an m/z value corresponding to the molecular weight of the free base
 (428.12) plus the mass of a proton. In negative ion mode, the deprotonated molecule [M-H]⁻
 would be observed.
- High-Resolution Mass Spectrometry (HRMS): This would provide the exact mass of the molecule, allowing for the determination of its elemental composition with high accuracy.

General Experimental Protocol for Mass Spectrometry:

- Sample Preparation: A dilute solution of PF-00356231 hydrochloride is prepared in a suitable solvent (e.g., methanol or acetonitrile).
- Infusion: The sample solution is infused into the mass spectrometer's ion source (e.g., an electrospray ionization source).
- Data Acquisition: The mass spectrum is acquired over a specific mass-to-charge (m/z) range.
- Data Analysis: The resulting spectrum is analyzed to identify the molecular ion peak and any significant fragment ions.

Synthesis Pathway

A plausible synthetic route for PF-00356231 is outlined below, based on common organic synthesis methodologies for similar compounds.

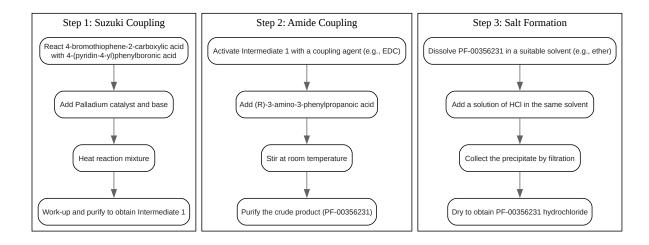




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Proposed Synthesis of PF-00356231 Hydrochloride.

Experimental Workflow for Synthesis:



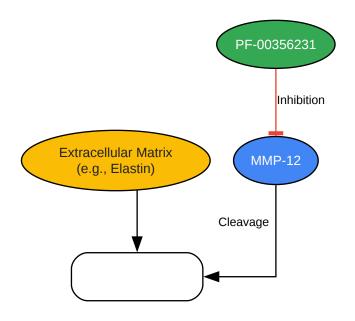
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Experimental Workflow for the Synthesis.

Mechanism of Action and Signaling Pathway

PF-00356231 functions as an inhibitor of matrix metalloproteinases. The crystallographic data reveals that it binds to the S1' pocket of the MMP-12 active site. Unlike many MMP inhibitors, it does not chelate the catalytic zinc ion directly. Instead, its thiophene ring is positioned over the zinc atom. This binding occludes the active site, preventing the natural substrate from binding and being cleaved.





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Inhibitory Action of PF-00356231 on MMP-12.

Conclusion

This technical guide has provided a multi-faceted structural analysis of **PF-00356231 hydrochloride**, integrating data from X-ray crystallography with expected spectroscopic characteristics and a proposed synthetic route. The detailed information on its three-dimensional structure and mode of binding to its target enzyme, MMP-12, is invaluable for understanding its inhibitory activity and for the rational design of next-generation MMP inhibitors. While detailed experimental spectroscopic data is not publicly available, the provided information serves as a robust foundation for researchers in the field of drug discovery and development.

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